Bienvenue dans la boutique en ligne BenchChem!

Paederosidic acid

P2Y14R antagonist osteoclastogenesis neuropathic pain

Paederosidic acid (CAS 18842-98-3) is the definitive tool compound for P2Y14 receptor research, with a validated IC50 of 8.287 μM. Its S-containing iridoid skeleton uniquely enables direct target engagement, confirmed by CETSA and protease sensitivity assays, and is not interchangeable with its methyl ester analog. For GABA signaling applications, it dose-dependently increases brain GABA levels. Select it for target-specific mechanistic studies.

Molecular Formula C18H24O12S
Molecular Weight 464.4 g/mol
Cat. No. B103569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePaederosidic acid
Synonymspaederosidic acid
Molecular FormulaC18H24O12S
Molecular Weight464.4 g/mol
Structural Identifiers
SMILESCSC(=O)OCC1=CC(C2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)O
InChIInChI=1S/C18H24O12S/c1-31-18(26)28-4-6-2-8(20)11-7(15(24)25)5-27-16(10(6)11)30-17-14(23)13(22)12(21)9(3-19)29-17/h2,5,8-14,16-17,19-23H,3-4H2,1H3,(H,24,25)/t8-,9+,10+,11-,12+,13-,14+,16-,17-/m0/s1
InChIKeyICTKKPLVSHVNDV-FCVLBCLDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Paederosidic Acid Procurement Guide: Iridoid Glycoside Identity and Sourcing Considerations


Paederosidic acid (CAS 18842-98-3) is a sulfur-containing iridoid glycoside (monoterpene glycoside) primarily isolated from Paederia scandens (Lour.) Merrill (Rubiaceae) [1]. It is characterized by a C₁₈H₂₄O₁₂S molecular formula (MW 464.45 g/mol) and is structurally distinguished from non-sulfur iridoids such as geniposide, asperuloside, and geniposidic acid by the presence of a sulfur atom in its iridoid skeleton [2]. The compound is typically supplied as a yellow powder with HPLC purity ≥98%, soluble in methanol and ethanol (≥16.8 mg/mL in EtOH), and requires storage at -20°C for long-term stability (up to 3 years in powder form) .

Why Paederosidic Acid Cannot Be Readily Substituted by Other Iridoid Glycosides


Iridoid glycosides from Paederia scandens—including paederoside, paederosidic acid methyl ester, asperuloside, and geniposide—exhibit markedly divergent molecular targets, pharmacokinetic profiles, and bioactivities [1]. Paederosidic acid is uniquely characterized as a validated P2Y14 receptor (P2Y14R) antagonist with a defined IC₅₀ of 8.287 μM, a mechanism not shared by its methyl ester analog, which instead functions as an ATP-sensitive K⁺ channel activator [2]. Furthermore, these compounds cannot be substituted interchangeably due to structural differences in functional group substitution (presence or absence of a -COOH group at the 4-position versus a lactone ring) that directly impact both biological target engagement and plant growth inhibitory activity [3]. These mechanistic and functional divergences necessitate compound-specific procurement based on the intended research application rather than class-level substitution.

Paederosidic Acid: Quantified Differentiation Evidence for Scientific Selection


P2Y14 Receptor Antagonism: Target Engagement Selectivity Relative to Paederosidic Acid Methyl Ester

Paederosidic acid was identified through structure-based virtual screening of a natural product library as a direct P2Y14 receptor (P2Y14R) antagonist with an IC₅₀ of 8.287 μM in P2Y14R stably-expressed HEK293 cells [1]. Among 14 natural compounds screened by Glide docking, paederosidic acid exhibited the highest antagonistic activity [1]. Target engagement was confirmed via cellular thermal shift assay (CETSA) and drug affinity responsive target stability (DARTS) testing, demonstrating enhanced thermostability and decreased protease sensitivity of the P2Y14R protein upon binding [1]. In contrast, paederosidic acid methyl ester, the closest structural analog, functions as an ATP-sensitive K⁺ channel activator and does not act through P2Y14R antagonism .

P2Y14R antagonist osteoclastogenesis neuropathic pain osteoarthritis

In Vivo Efficacy: P2Y14R-Dependent Osteoarthritis Improvement Validated in Genetic Knockout Model

In a monosodium iodoacetate (MIA)-induced osteoarthritis mouse model, paederosidic acid demonstrated therapeutic efficacy that was abolished in P2Y14R knockout (KO) mice, confirming that its in vivo effects are directly attributable to P2Y14R target engagement [1]. This pharmacodynamic validation employed P2Y14R KO mice to establish a causal relationship between compound administration, receptor antagonism, and therapeutic outcome. The study also demonstrated that paederosidic acid suppressed osteoclast formation by downregulating NFAT2 and ATP6V0D2 expression, and relieved neuropathic pain by decreasing CGRP, CSF1, and galanin expression in dorsal root ganglion [1].

in vivo efficacy P2Y14R knockout osteoarthritis cartilage protection

Plant Growth Inhibitory Activity: Reduced Efficacy Relative to Asperuloside Due to Structural Features

In comparative plant growth inhibition assays using rice and lettuce seedlings, paederosidic acid exhibited reduced inhibitory activity compared to asperuloside. The inhibitory activities of paederosidic acid, geniposidic acid, aucubin, and catalpol—all of which possess a -OH group at the 6-position and/or a -COOH group at the 4-position—were reduced relative to asperuloside, which contains a lactone ring [1]. This structure-activity relationship (SAR) finding indicates that the 4-position carboxyl group and 6-position hydroxyl group diminish growth inhibitory potency compared to the lactone-containing asperuloside scaffold. The glucosides showed stronger inhibition on radicle elongation than shoot growth, with stronger effects in rice seedlings than in lettuce seedlings [1].

plant growth inhibition structure-activity relationship allelopathy herbicide discovery

Pharmacokinetic Benchmarking: Absolute Oral Bioavailability Ranging from 1.74% to 3.36%

A validated LC-MS/MS method was developed for simultaneous determination of four iridoid glycosides (paederosidic acid, paederoside, paederosidic acid methyl ester, and asperuloside) in rat plasma following both intravenous and oral administration of Paederia scandens extract [1]. The absolute oral bioavailability (F) of these four iridoid glycosides ranged from 1.74% to 3.36% [1]. Lower limit of quantitation (LLOQ) was 0.25–0.5 ng/mL, with extraction recoveries ranging from 85.4% to 105.6% [1]. This low bioavailability range is characteristic of the iridoid glycoside class and informs dosing considerations for in vivo studies requiring systemic exposure.

pharmacokinetics bioavailability LC-MS/MS ADME

Natural Abundance in Plant Material: Quantified Content Range of 0.0075% to 0.2339% by HPLC-DAD

A validated HPLC-DAD method for quantification of paederosidic acid in Paederia scandens aerial parts was developed using a Shimadzu C18 column (250×4.6 mm, 5 μm) with isocratic elution of 0.1% phosphoric acid and acetonitrile (85:15, v/v) and detection at 234 nm [1]. The method demonstrated good accuracy, repeatability, linearity, and selectivity [1]. The paederosidic acid content in Vietnamese P. scandens samples ranged from 0.0075% to 0.2339% (w/w) [1]. This extremely low natural abundance—varying over a 31-fold range across samples—presents challenges for isolation and purification at scale.

HPLC quantification quality control natural abundance content determination

Anticonvulsant and Sedative Effects: Dose-Dependent GABA Modulation in Rodent Models

In rodent models, paederosidic acid (5, 10, 20, and 40 mg/kg, intraperitoneal) produced significant anticonvulsant and sedative effects in a dose-dependent manner [1]. Mechanistic studies revealed that paederosidic acid increased brain gamma-aminobutyric acid (GABA) levels and decreased glutamic acid (Glu) levels, while concurrently up-regulating the expression of glutamic acid decarboxylase 65 (GAD65) as measured by Western blot in mouse brain tissue [1]. The study concluded that paederosidic acid may represent a promising therapeutic agent for epilepsy treatment [1].

anticonvulsant sedative GABA GAD65 epilepsy

Paederosidic Acid: Validated Research and Industrial Application Scenarios


Osteoarthritis and Neuropathic Pain Research Requiring P2Y14R Antagonism

For studies investigating the role of P2Y14 receptor signaling in osteoarthritis progression, osteoclastogenesis, and neuropathic pain, paederosidic acid is uniquely positioned as a validated P2Y14R antagonist with an IC₅₀ of 8.287 μM [1]. Unlike its methyl ester analog which functions via K⁺ channel activation, paederosidic acid directly binds P2Y14R, enhancing protein thermostability and decreasing protease sensitivity [1]. The compound's in vivo efficacy has been causally linked to P2Y14R engagement using P2Y14R knockout mouse models, with demonstrated suppression of osteoclast formation (via NFAT2 and ATP6V0D2 downregulation) and relief of neuropathic pain (via decreased CGRP, CSF1, and galanin in DRG) [1].

Epilepsy and CNS Research Involving GABAergic Modulation

Researchers investigating anticonvulsant mechanisms or GABAergic signaling should consider paederosidic acid for its demonstrated ability to increase brain GABA levels, decrease glutamic acid, and up-regulate GAD65 expression at doses of 5–40 mg/kg (i.p.) in rodent models [2]. The compound produces dose-dependent anticonvulsant and sedative effects, providing a natural product-based tool compound for epilepsy research and GABA pathway studies [2]. This application is mechanistically distinct from its P2Y14R antagonism activity and from the K⁺ channel activation activity of paederosidic acid methyl ester.

Plant Allelopathy and Natural Herbicide Discovery Programs

In plant growth inhibition studies, paederosidic acid serves as a comparator compound for structure-activity relationship investigations. Its reduced inhibitory activity relative to asperuloside (due to the presence of -OH and -COOH groups at the 6- and 4-positions rather than a lactone ring) makes it useful as a negative control or SAR reference in allelopathy research [3]. Researchers should note that asperuloside exhibits stronger growth inhibition in rice and lettuce seedling assays, and selection between these iridoids should be guided by the specific SAR question under investigation [3].

Natural Product Pharmacokinetic and ADME Studies

For ADME studies of iridoid glycosides, paederosidic acid is one of four key analytes in a validated LC-MS/MS method for simultaneous quantification in rat plasma, with an established LLOQ of 0.25–0.5 ng/mL and extraction recoveries of 85.4–105.6% [4]. The compound's absolute oral bioavailability (1.74–3.36%) is comparable to paederoside, paederosidic acid methyl ester, and asperuloside, making it suitable as a representative iridoid for class-level pharmacokinetic investigations [4]. Researchers should account for this low bioavailability when designing in vivo studies requiring systemic exposure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Paederosidic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.